1-Fluoro-4-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Here are some areas of scientific research where 1-Fluoro-4-iodobenzene is used:

Organic synthesis

1-FIB is a valuable intermediate in the synthesis of various other organic compounds. Its reactive sites, the fluorine and iodine atoms, can be readily substituted with other functional groups, allowing researchers to create new molecules with desired properties. For example, 1-FIB can be used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and electronic materials. PubChem, 1-Fluoro-4-iodobenzene:

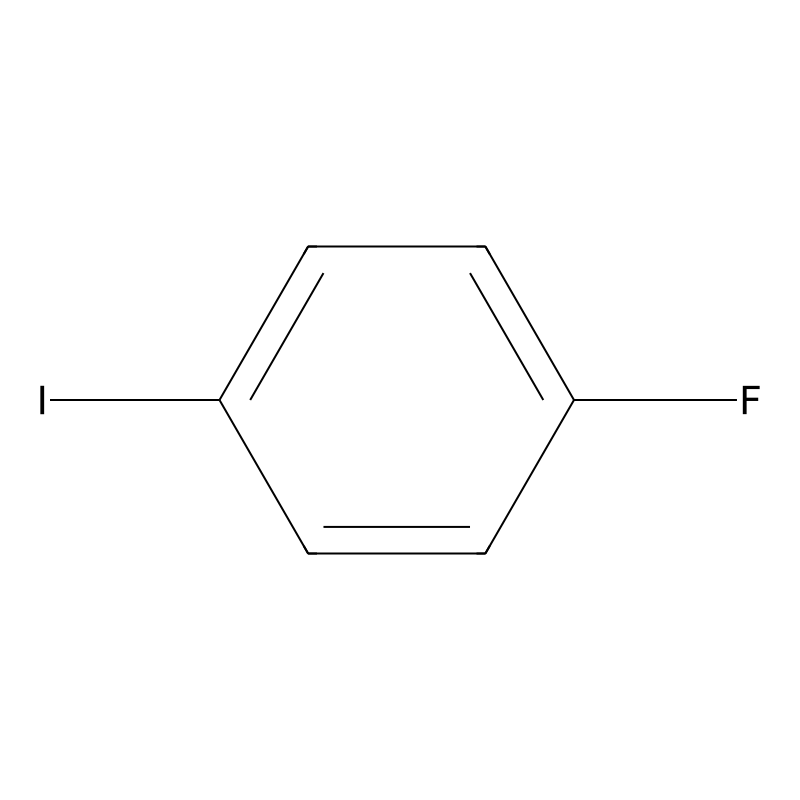

1-Fluoro-4-iodobenzene is an organic compound with the molecular formula C₆H₄FI and a molecular weight of 222.00 g/mol. It consists of a benzene ring substituted with one fluorine atom and one iodine atom at the para positions. This compound is notable for its unique combination of halogen substituents, which imparts distinctive chemical properties and reactivity patterns, making it a valuable intermediate in organic synthesis and medicinal chemistry .

1-Fluoro-4-iodobenzene is considered a hazardous material. It is irritating to the skin, eyes, and respiratory system. Exposure can cause coughing, shortness of breath, and eye irritation.

- Acute toxicity data is limited, but caution should be exercised when handling the compound.

- 1-Fluoro-4-iodobenzene is flammable and should be kept away from heat and ignition sources.

- Suzuki Coupling: This reaction involves the coupling of 1-fluoro-4-iodobenzene with boronic acids in the presence of palladium catalysts, yielding biaryl compounds.

- Sonogashira Reaction: In this reaction, 1-fluoro-4-iodobenzene can react with terminal alkynes to form substituted alkynes.

- Nucleophilic Substitution: The presence of the iodine atom allows for nucleophilic substitution reactions where nucleophiles can displace the iodine atom, leading to the formation of various derivatives .

Synthesis of 1-fluoro-4-iodobenzene can be achieved through several methods:

- Direct Halogenation: A common method involves the direct halogenation of para-iodobenzene using fluorinating agents such as potassium fluoride or other fluorine sources.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, where para-fluoroiodobenzene is reacted with various organometallic reagents.

- Electrophilic Aromatic Substitution: This method involves treating para-iodobenzene with fluorine gas or fluorinating reagents under controlled conditions to introduce the fluorine atom selectively .

1-Fluoro-4-iodobenzene serves multiple applications in various fields:

- Organic Synthesis: It acts as a versatile building block for synthesizing complex organic molecules and pharmaceuticals.

- Radiochemistry: The compound is used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging due to its incorporation of fluorine .

- Material Science: It can be used in developing new materials, particularly in polymer chemistry where halogenated compounds are used to modify physical properties.

Interaction studies involving 1-fluoro-4-iodobenzene primarily focus on its reactivity patterns in cross-coupling reactions and its role as a halogenated building block. Research indicates that the presence of both fluorine and iodine enhances its reactivity compared to other halogenated benzenes. The interplay between these two halogens allows for selective reactions that are not possible with simpler substrates .

Several compounds share structural similarities with 1-fluoro-4-iodobenzene, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluoroiodobenzene | C₆H₄FI | Similar structure; used in cross-coupling |

| 4-Bromoiodobenzene | C₆H₄BrI | Bromine instead of fluorine; different reactivity |

| 4-Chloroiodobenzene | C₆H₄ClI | Chlorine instead of fluorine; differing stability |

| Iodobenzene | C₆H₅I | Lacks fluorine; simpler reactivity profile |

The uniqueness of 1-fluoro-4-iodobenzene lies in its combination of both a highly electronegative fluorine atom and a larger iodine atom, which provides distinct electronic effects and steric hindrance that influence its reactivity and applications in synthetic chemistry .

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant